Fasitibant chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fasitibant chloride is a potent and selective nonpeptide antagonist of the bradykinin B2 receptor. It has been studied for its anti-inflammatory properties, particularly in the context of inflammatory arthritis . The compound is known for its ability to reduce joint pain and mitigate joint edema in various experimental models .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fasitibant chloride is synthesized through a series of chemical reactions involving the coupling of specific intermediates. The synthetic route typically involves the formation of a quinoline derivative, followed by sulfonation and subsequent coupling with a piperazine derivative . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. The process also involves rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Fasitibant chloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides or electrophiles like alkylating agents under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .
Scientific Research Applications
Chemistry: Used as a model compound to study bradykinin receptor interactions and antagonist activity.
Medicine: Explored as a treatment for conditions like osteoarthritis and inflammatory arthritis due to its anti-inflammatory properties.
Industry: Potential applications in the development of new anti-inflammatory drugs and therapeutic agents.
Mechanism of Action
Fasitibant chloride exerts its effects by selectively binding to the bradykinin B2 receptor, thereby blocking the action of bradykinin, a peptide involved in inflammatory processes. This inhibition reduces the release of inflammatory mediators such as prostaglandins and cytokines, leading to decreased inflammation and pain. The molecular targets and pathways involved include the bradykinin B2 receptor and downstream signaling pathways that mediate inflammatory responses.
Comparison with Similar Compounds
Fasitibant chloride is compared with other bradykinin B2 receptor antagonists, such as:
Uniqueness
This compound is unique in its high selectivity and potency as a bradykinin B2 receptor antagonist. It has demonstrated superior efficacy in reducing joint pain and inflammation in various experimental models compared to other similar compounds.
Properties
Molecular Formula |
C36H49Cl3N6O6S |
---|---|
Molecular Weight |
800.2 g/mol |
IUPAC Name |
[(4S)-4-amino-5-[4-[4-[[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylamino]oxane-4-carbonyl]piperazin-1-yl]-5-oxopentyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C36H49Cl2N6O6S.ClH/c1-24-22-25(2)40-33-26(24)8-6-10-30(33)50-23-27-28(37)11-12-31(32(27)38)51(47,48)41-36(13-20-49-21-14-36)35(46)43-17-15-42(16-18-43)34(45)29(39)9-7-19-44(3,4)5;/h6,8,10-12,22,29,41H,7,9,13-21,23,39H2,1-5H3;1H/q+1;/p-1/t29-;/m0./s1 |
InChI Key |
ZNHJDJYKDVGQSH-JMAPEOGHSA-M |
Isomeric SMILES |
CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)[C@H](CCC[N+](C)(C)C)N)Cl)C.[Cl-] |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)NC4(CCOCC4)C(=O)N5CCN(CC5)C(=O)C(CCC[N+](C)(C)C)N)Cl)C.[Cl-] |
Synonyms |
(4-amino-5-(4-(4-(2,4-dichloro-3-(2,4-dimethyl-8-quinolyloxymethyl)phenylsulfonamido)tetrahydro-2H-4-pyranoylcarbonyl)piperazino)-5-oxopentyl)(trimethyl)ammonium fasitibant MEN 16132 MEN-16132 MEN16132 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.